molecular formula C16H14N4O2S B15077015 2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B15077015
M. Wt: 326.4 g/mol
InChI Key: DVUZAZCFIWDGMB-LICLKQGHSA-N
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Description

2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (>C=N–) formed by the condensation of an aldehyde or ketone with an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of salicylaldehyde with 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole-4-amine in an ethanol solution under reflux conditions . The reaction is carried out by mixing equimolar amounts of the reactants in ethanol and heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with biological targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. The imine group can interact with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a phenolic hydroxyl group, a thiol group, and an imine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other Schiff bases, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c21-14-9-5-4-6-12(14)10-17-20-15(18-19-16(20)23)11-22-13-7-2-1-3-8-13/h1-10,21H,11H2,(H,19,23)/b17-10+

InChI Key

DVUZAZCFIWDGMB-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3O

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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